3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole
Description
Delucemine, also known as 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, is a compound that acts as an antagonist of the N-methyl-D-aspartate receptor and a serotonin reuptake inhibitor. It has neuroprotective effects and was initially investigated for the treatment of stroke. In 2004, it was studied as a potential antidepressant .
Properties
CAS No. |
19369-07-4 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3 |
InChI Key |
SCSHLMQESUQPEU-UHFFFAOYSA-N |
SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Synonyms |
3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Preparation Methods
The synthesis of delucemine involves the reaction of 3-fluorobenzaldehyde with methylamine to form an intermediate, which is then subjected to further reactions to produce the final compound. The industrial production methods are not extensively documented, but the synthetic route typically involves standard organic synthesis techniques .
Chemical Reactions Analysis
Delucemine undergoes various chemical reactions, including:
Oxidation: Delucemine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Scientific Research Applications
Delucemine has been explored for several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on pharmacological activity.
Biology: Delucemine is used to investigate the role of N-methyl-D-aspartate receptors in neuronal signaling.
Industry: Delucemine’s unique properties make it a candidate for developing new neuroprotective drugs.
Mechanism of Action
Delucemine exerts its effects by antagonizing the N-methyl-D-aspartate receptor and inhibiting serotonin reuptake. This dual action helps in modulating neuronal activity and protecting neurons from excitotoxicity. The molecular targets include the N-methyl-D-aspartate receptor and the serotonin transporter, which are involved in various signaling pathways in the brain .
Comparison with Similar Compounds
Delucemine is unique due to its dual action as an N-methyl-D-aspartate receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:
Budipine: Another N-methyl-D-aspartate receptor antagonist with different pharmacological properties.
Diphenidine: A compound with similar receptor antagonism but different chemical structure.
Ephenidine: Shares some pharmacological effects with delucemine but has a distinct chemical makeup.
Fluorolintane: Another fluorine-substituted compound with neuroprotective effects.
Delucemine stands out due to its specific combination of receptor antagonism and reuptake inhibition, making it a valuable compound for research and potential therapeutic applications.
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